2,3-Dimethoxyphenol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxyphenol;methylcarbamic acid is an organic compound that combines the structural features of 2,3-dimethoxyphenol and methylcarbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxyphenol can be achieved through the methylation of resorcinol (1,3-dihydroxybenzene) using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
For the preparation of methylcarbamic acid, ammonia reacts with carbon dioxide at low temperatures to form ammonium carbamate, which can then be converted to methylcarbamic acid through further reactions .
Industrial Production Methods
Industrial production of 2,3-dimethoxyphenol involves large-scale methylation processes using automated reactors to ensure consistent quality and yield. The production of methylcarbamic acid on an industrial scale involves the controlled reaction of ammonia and carbon dioxide, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxyphenol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,3-Dimethoxyphenol;methylcarbamic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxyphenol;methylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in redox reactions, while the carbamic acid moiety can interact with proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxyphenol: Shares the phenolic structure but lacks the carbamic acid moiety.
Methylcarbamic Acid: Contains the carbamic acid structure but lacks the phenolic group.
2,4-Dimethoxyphenol: Similar structure with different substitution pattern on the benzene ring.
Uniqueness
2,3-Dimethoxyphenol;methylcarbamic acid is unique due to the combination of both phenolic and carbamic acid functionalities, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .
Properties
CAS No. |
670-33-7 |
---|---|
Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2,3-dimethoxyphenol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O3.C2H5NO2/c1-10-7-5-3-4-6(9)8(7)11-2;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
TXQVVIUMDVHKOH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.COC1=CC=CC(=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.